2-(2,4-difluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
Description
2-(2,4-Difluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a synthetic acetamide derivative characterized by a 2,4-difluorophenyl group attached to an acetamide backbone and a 7-oxaspiro[3.5]nonan-1-yl moiety. The spirocyclic system introduces conformational rigidity, which may enhance binding specificity and metabolic stability compared to linear analogs.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO2/c17-12-2-1-11(13(18)10-12)9-15(20)19-14-3-4-16(14)5-7-21-8-6-16/h1-2,10,14H,3-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKGGTFVWKEXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CC3=C(C=C(C=C3)F)F)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-{7-oxaspiro[3One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxetane ring . This intermediate is then subjected to further functionalization to introduce the difluorophenyl and acetamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2,4-difluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antifungal or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Spirocyclic Moieties
- 2-(4-Bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (CAS 2310102-83-9): Structural Difference: Bromine substituent at the 4-position of the phenyl ring instead of 2,4-difluorophenyl. Impact: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce steric hindrance but decrease electronic effects on binding. Molecular weight: 338.24 vs. ~311.3 (estimated for the difluoro analog) . Applications: Research use in structure-activity relationship (SAR) studies for agrochemical or pharmaceutical candidates .
- 2-(4-Chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (CAS 2320506-03-2): Structural Difference: Chlorine substituent at the 4-position.
- 3-(4-Fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide (CAS 2310121-63-0): Structural Difference: Fluorophenoxy-benzamide core instead of difluorophenyl acetamide. Impact: The benzamide group and ether linkage may alter hydrogen-bonding capacity and target selectivity compared to acetamide derivatives .
Functional Analogs with Difluorophenyl Groups
- N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-Pyridinecarboxamide (Diflufenican): Structural Difference: Pyridinecarboxamide core with a trifluoromethylphenoxy group. Impact: The pyridine ring and trifluoromethyl group enhance herbicidal activity by targeting plant carotenoid biosynthesis. The acetamide-spirocyclic system in the target compound may instead favor mammalian or fungal targets .
- N-(2,4-Difluorophenyl)-2-{5-[(4-Fluorophenyl)methoxy]-2-(Hydroxymethyl)-4-Oxo-1,4-Dihydropyridin-1-yl}acetamide (CAS 946333-80-8): Structural Difference: Dihydropyridinone core with hydroxymethyl and fluorobenzyloxy substituents. Impact: The dihydropyridinone system introduces hydrogen-bonding and redox-active properties, contrasting with the spirocyclic system’s rigidity. Molecular weight: 418.4 vs. ~311.3 for the target compound .
General Acetamide Derivatives with Bioactive Profiles
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) :
- N-(3-Chloro-4-fluorophenyl)-2-(Naphthalen-1-yl)acetamide: Structural Difference: Naphthyl group and chloro-fluorophenyl substituents.
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₈F₂N₂O₂ | ~311.3 | 2,4-Difluorophenyl, spirocyclic | Agrochemicals, Pharmaceuticals |
| 2-(4-Bromophenyl)-N-{7-oxaspiro...acetamide | C₁₆H₂₀BrNO₂ | 338.24 | 4-Bromophenyl | SAR Studies |
| Diflufenican | C₁₉H₁₁F₅N₂O₂ | 394.3 | 3-(Trifluoromethyl)phenoxy, pyridine | Herbicides |
| Compound 47 (Ravindra et al.) | C₁₉H₁₆F₂N₄O₃S | 418.4 | Benzo[d]thiazolylsulfonyl-piperazinyl | Antimicrobials |
Biological Activity
The compound 2-(2,4-difluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (CAS Number: 2195939-37-6) is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
- Molecular Formula : C16H20F2N2O
- Molecular Weight : 295.32 g/mol
- Structure : The compound features a difluorophenyl group and a spirocyclic structure, which may influence its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer potential of similar compounds within the spirocyclic class. For instance, compounds with spiro structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
-
Mechanism of Action :
- Compounds with similar structures have been documented to induce apoptosis through mitochondrial pathways and caspase activation, which are critical in cancer therapy. These mechanisms are vital for compounds targeting human non-small cell lung cancer (A549) cells, suggesting that this compound may exhibit similar properties .
- In Vitro Studies :
Neuroprotective Effects
Compounds featuring difluorophenyl moieties have been studied for neuroprotective effects. Research indicates that such compounds may mitigate neurodegeneration through antioxidant mechanisms and modulation of neuroinflammatory responses.
- Neuroprotection Mechanisms :
Case Studies
While specific case studies on this compound are scarce, analogous compounds have been documented:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | A549 Cells | 0.46 | Induces apoptosis via caspase pathway |
| Compound B | Neuroblastoma | 3.14 | Inhibits growth and promotes cell death |
These findings highlight the potential of spirocyclic derivatives in cancer treatment and neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
